

2-Ethynylpyridine: A Technical Guide to its Synthesis, Properties, and Applications in Research

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Abstract

2-Ethynylpyridine is a versatile heterocyclic building block that has garnered significant attention in various fields of chemical research, including organic synthesis, medicinal chemistry, materials science, and catalysis. Its unique structure, combining the aromatic pyridine ring with a reactive terminal alkyne, allows for a wide array of chemical transformations. This technical guide provides a comprehensive overview of **2-ethynylpyridine**, including its general description, chemical and physical properties, and a detailed exploration of its applications in research. The guide offers specific experimental protocols for its use in key reactions such as Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), along with quantitative data to inform experimental design. Furthermore, this document includes graphical representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its utility.

General Description

2-Ethynylpyridine, also known as 2-pyridylacetylene, is a pyridine derivative characterized by an ethynyl group substituted at the 2-position of the pyridine ring. This arrangement confers a unique reactivity profile, with the pyridine nitrogen acting as a potential ligand for metal catalysts and the alkyne moiety serving as a handle for various coupling and cycloaddition



reactions.[1] It is an important raw material and intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **2-ethynylpyridine** is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of 2-Ethynylpyridine

Property	Value	Reference(s)
CAS Number	1945-84-2	[2]
Molecular Formula	C7H5N	[2]
Molecular Weight	103.12 g/mol	[2]
Appearance	Clear dark brown liquid	[3]
Boiling Point	85 °C at 12 mmHg	[2][3]
Density	1.021 g/mL at 25 °C	[2][3]
Refractive Index (n20/D)	1.56	[2][3]
Storage Temperature	2-8°C	[2]

Synthesis of 2-Ethynylpyridine

A common laboratory-scale synthesis of **2-ethynylpyridine** involves the desilylation of 2-((trimethylsilyl)ethynyl)pyridine.[4]

Experimental Protocol: Synthesis from 2-((TrimethylsilyI)ethynyI)pyridine[4]

- Dissolution: Dissolve 2-((trimethylsilyl)ethynyl)pyridine (1.0 mmol, 175 mg) in a solvent mixture of methanol (2 mL) and dichloromethane (1 mL).
- Cooling: Cool the reaction mixture to 0 °C in an ice bath.



- Base Addition: Add potassium hydroxide (2.0 mmol, 112 mg) to the cooled solution.
- Reaction: Stir the reaction mixture at 0 °C for 30 minutes.
- Quenching: Quench the reaction by adding deionized water.
- Extraction: Extract the aqueous mixture with dichloromethane (2 x 3 mL).
- Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-ethynylpyridine. A typical reported yield for this procedure is 80%.

Uses in Research

2-Ethynylpyridine is a valuable reagent in a multitude of research applications, owing to the reactivity of its constituent pyridine and alkyne functionalities.

Organic Synthesis

The terminal alkyne of **2-ethynylpyridine** is readily employed in fundamental carbon-carbon bond-forming reactions.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is a powerful tool for the synthesis of substituted alkynes and has been utilized in the preparation of pharmaceutical intermediates.[5]

Reaction Scheme:

Experimental Protocol: General Procedure for Sonogashira Coupling[6][5]

- Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
- Reagent Addition: Add **2-ethynylpyridine** (1.1-1.5 eq.) and a suitable anhydrous, degassed solvent (e.g., THF, toluene, or DMF).



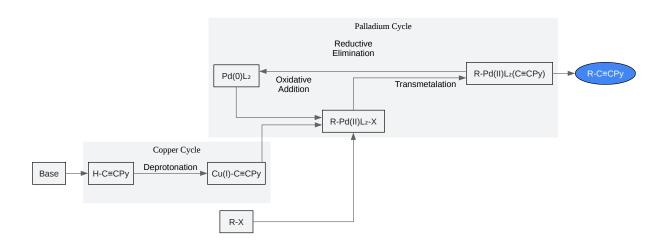
- Base Addition: Add a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-5 eq.).
- Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by TLC or GC-MS.
- Workup: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 2: Examples of Sonogashira Coupling Reactions with Pyridine Derivatives[6]

Aryl Halide	Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
2-Amino-3- bromopyrid ine	Pd(CF ₃ CO O) ₂ /PPh ₃ /C ul	Et₃N	DMF	100	3	72-96
2-Amino-3- bromo-5- methylpyrid ine	Pd(CF₃CO O)₂/PPh₃/C ul	Et₃N	DMF	100	3	up to 96

Logical Diagram: Sonogashira Coupling Catalytic Cycle





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Caption: Catalytic cycles for the Sonogashira coupling reaction.

The CuAAC reaction, a cornerstone of "click chemistry," allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[7] [8] **2-Ethynylpyridine** is an excellent substrate for this reaction, leading to the formation of pyridyl-substituted triazoles, which can act as valuable ligands in coordination chemistry.[7] Interestingly, **2-ethynylpyridine** itself can act as a promoter for the CuAAC reaction.[6]

Reaction Scheme:

Experimental Protocol: General Procedure for CuAAC Reaction[7][9]

 Mixing Reagents: In a suitable reaction vessel, dissolve the azide (1.0 eq.) and 2ethynylpyridine (1.0 eq.) in a solvent system, typically a mixture of t-butanol and water



(1:1).

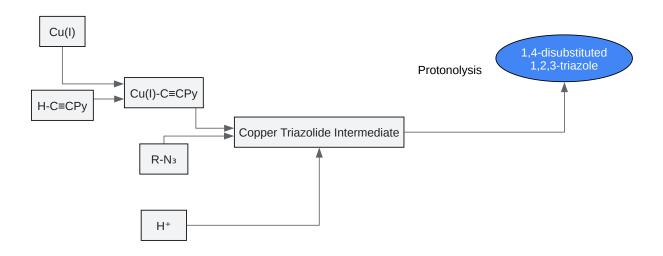
- Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (1-5 mol%).
- Reaction Initiation: With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
- Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor progress by TLC or LC-MS.
- Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Table 3: Substrate Scope for CuAAC Reaction with 2-Ethynylpyridine[9]

Azide	Catalyst Loading (mol%)	Solvent	Time	Yield (%)
Benzyl azide	0.5	neat	5 min	>99
Phenyl azide	0.5	neat	5 min	>99
4-Methylbenzyl azide	0.5	neat	5 min	>99
4-Methoxybenzyl azide	0.5	neat	5 min	>99

Logical Diagram: CuAAC Reaction Mechanism





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Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Materials Science

The ability of **2-ethynylpyridine** to undergo polymerization and act as a ligand in the formation of coordination polymers makes it a valuable monomer in materials science.

2-Ethynylpyridine can undergo polymerization, often without the need for a catalyst, to form ionic conjugated polymers.[7] These materials, such as poly(2-ethynylpyridinium) salts, exhibit interesting optical and electronic properties, making them candidates for applications in organic electronics.[6]

Experimental Protocol: Synthesis of Poly[2-ethynyl-N-(2-furoyl)pyridinium chloride][6]

- Monomer and Reagent: In a reaction vessel, combine 2-ethynylpyridine and 2-furoyl chloride.
- Polymerization: The polymerization proceeds directly without a catalyst or initiator.



- Isolation: The resulting polymer, poly[2-ethynyl-N-(2-furoyl)pyridinium chloride], is isolated in high yield.
- Characterization: The polymer structure is confirmed by NMR, IR, and UV-visible spectroscopy. The photoluminescence peak for this polymer is reported at 578 nm.

Catalysis

The pyridine nitrogen of **2-ethynylpyridine** and its derivatives can coordinate to metal centers, making them useful as ligands in catalysis. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine ring or by incorporating the **2-ethynylpyridine** moiety into a larger ligand framework.

While specific catalytic applications using **2-ethynylpyridine** as a simple ligand are not extensively detailed in the initial search, pyridine-based ligands are widely used in various catalytic reactions, including cross-coupling and hydrogenation.[9][10] The presence of the alkyne group offers a potential site for further functionalization or immobilization of the catalyst.

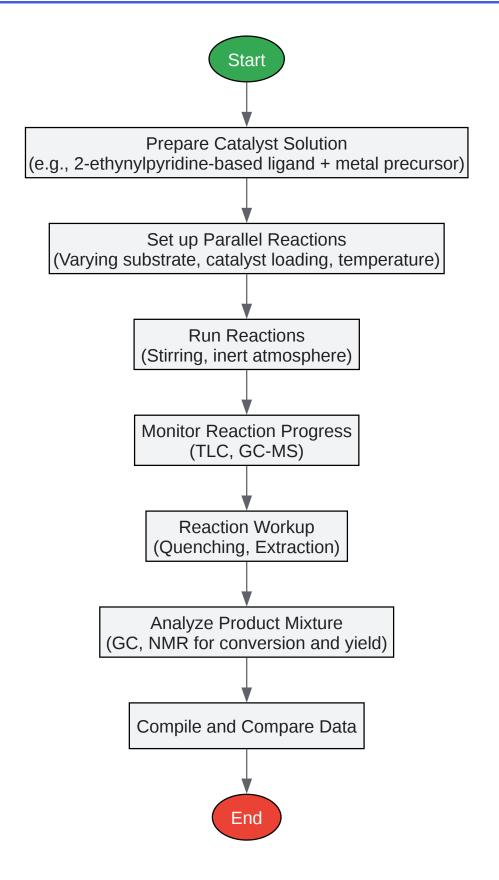
Table 4: Catalytic Activity of Pyridine-Based Cobalt Complexes in Alkene Hydrogenation[10]

Substrate	Catalyst	Conversion (%)
Ethyl 3,3-dimethylacrylate	(iprCNC)CoCH3	>98
trans-Methylstilbene	(iprCNC)CoCH3	>98
1-Methyl-1-cyclohexene	(iprCNC)CoCH3	>98
2,3-Dimethyl-2-butene	(iprCNC)CoCH3	>98

Note: (iprCNC) is a bis(arylimidazol-2-ylidene)pyridine ligand.

Logical Diagram: Representative Experimental Workflow for Catalyst Screening





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Caption: A generalized workflow for screening the catalytic activity of new ligands.



Conclusion

2-Ethynylpyridine is a highly valuable and versatile building block in modern chemical research. Its dual functionality allows for its participation in a wide range of synthetic transformations, leading to the creation of complex organic molecules, functional polymers, and potentially active pharmaceutical ingredients. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to effectively utilize **2-ethynylpyridine** in their own research endeavors. The continued exploration of the reactivity and applications of this compound is expected to lead to further innovations across various scientific disciplines.

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